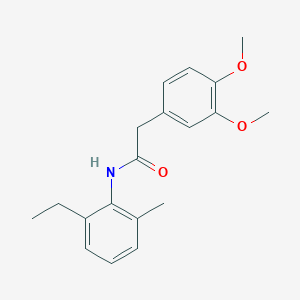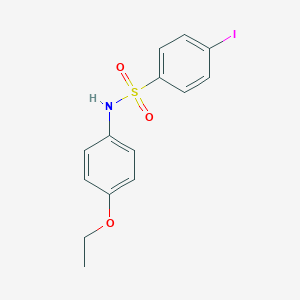
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as DOMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and is structurally similar to other compounds, such as mescaline and MDMA.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide leads to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects, including altered perception, changes in mood, and altered sensory experiences. These effects are similar to those produced by other hallucinogenic compounds and are believed to be due to the activation of the 5-HT2A receptor. In addition, 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is its potential for producing adverse effects in humans, which may limit its use in clinical studies.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide. One area of interest is the development of new synthetic methods for producing the compound, which may lead to more efficient and cost-effective production. Another area of research is the investigation of the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-ethyl-6-methylaniline in the presence of acetic anhydride and sodium acetate. The reaction mixture is then heated under reflux, and the resulting product is purified by recrystallization. This synthesis method has been reported in the literature and has been used by several researchers to obtain 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide for their studies.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. One of the major scientific research applications of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is its use as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A receptor with high affinity, which is similar to the mechanism of action of other hallucinogenic compounds such as LSD and psilocybin.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-5-15-8-6-7-13(2)19(15)20-18(21)12-14-9-10-16(22-3)17(11-14)23-4/h6-11H,5,12H2,1-4H3,(H,20,21) |
Clé InChI |
UZUUBMQUNCQMOS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)







![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)

